N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 307545-36-4
VCID: VC5339847
InChI: InChI=1S/C22H18N4O7S/c1-31-20-12-19(24-22(25-20)32-2)26-34(29,30)14-9-7-13(8-10-14)23-21(28)18-11-16(27)15-5-3-4-6-17(15)33-18/h3-12H,1-2H3,(H,23,28)(H,24,25,26)
SMILES: COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC
Molecular Formula: C22H18N4O7S
Molecular Weight: 482.47

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

CAS No.: 307545-36-4

Cat. No.: VC5339847

Molecular Formula: C22H18N4O7S

Molecular Weight: 482.47

* For research use only. Not for human or veterinary use.

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide - 307545-36-4

Specification

CAS No. 307545-36-4
Molecular Formula C22H18N4O7S
Molecular Weight 482.47
IUPAC Name N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C22H18N4O7S/c1-31-20-12-19(24-22(25-20)32-2)26-34(29,30)14-9-7-13(8-10-14)23-21(28)18-11-16(27)15-5-3-4-6-17(15)33-18/h3-12H,1-2H3,(H,23,28)(H,24,25,26)
Standard InChI Key RZSWTAVGIOOIRW-UHFFFAOYSA-N
SMILES COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC

Introduction

Structural Analysis and Molecular Characteristics

The compound’s architecture comprises three distinct domains:

  • Chromene Core: A 4-oxo-4H-chromene-2-carboxamide moiety, characterized by a fused benzopyran system with a ketone at position 4 and a carboxamide at position 2. This scaffold is associated with antioxidant and anti-inflammatory activities.

  • Sulfamoyl-Phenyl Linker: A phenyl group substituted with a sulfamoyl (–SO<sub>2</sub>NH–) group at the para position, enabling hydrogen bonding and electrostatic interactions with biological targets.

  • 2,6-Dimethoxypyrimidin-4-yl Group: A pyrimidine ring with methoxy substituents at positions 2 and 6, enhancing electron density and steric bulk, which may influence binding affinity .

Key Structural Metrics:

ParameterValue
Molecular FormulaC<sub>23</sub>H<sub>20</sub>N<sub>4</sub>O<sub>7</sub>S
Molecular Weight488.5 g/mol
Hydrogen Bond Donors3 (NH, SO<sub>2</sub>NH, CONH)
Hydrogen Bond Acceptors9 (carbonyl, sulfonamide, ethers)
Rotatable Bonds7

The presence of dimethoxy groups on the pyrimidine ring increases lipophilicity (clogP ≈ 2.8), while the sulfamoyl and carboxamide groups enhance aqueous solubility, creating a balanced partition coefficient.

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The synthesis involves three modular components:

  • Chromene-2-carboxylic Acid: Prepared via Kostanecki-Robinson condensation of resorcinol derivatives with β-ketoesters.

  • 4-Amino-2,6-dimethoxypyrimidine: Synthesized by cyclization of guanidine derivatives with dimethoxy-malonate esters.

  • Sulfamoyl-Phenyl Intermediate: Generated by chlorosulfonation of aniline followed by amidation with the pyrimidine amine .

Stepwise Assembly

  • Chromene Carboxamide Formation:
    Chromene-2-carboxylic acid is activated with thionyl chloride (SOCl<sub>2</sub>) and coupled with 4-aminophenylsulfonamide using Steglich esterification (DCC/DMAP). Yield: 68–72%.

  • Sulfamoyl Linkage:
    The sulfonamide intermediate reacts with 4-amino-2,6-dimethoxypyrimidine under Mitsunobu conditions (DIAD, PPh<sub>3</sub>) in anhydrous THF. Yield: 55–60% .

Optimization Challenges:

  • Dimethoxy groups on pyrimidine hinder nucleophilic substitution, necessitating elevated temperatures (80–100°C).

  • Chromene’s ketone group requires protection (e.g., acetylation) during sulfamoylation to prevent side reactions.

Physicochemical and Spectroscopic Properties

Solubility and Stability

PropertyValue
Aqueous Solubility12 µg/mL (pH 7.4)
LogD (pH 7.4)2.1
Melting Point218–220°C (decomposes)
UV λ<sub>max</sub>274 nm (ε = 12,400 M<sup>−1</sup>cm<sup>−1</sup>)

The compound exhibits pH-dependent solubility, with improved dissolution in alkaline conditions (solubility ≈ 45 µg/mL at pH 9) due to deprotonation of the sulfonamide (–SO<sub>2</sub>NH–, pK<sub>a</sub> ≈ 6.3) .

Spectroscopic Fingerprints

  • IR (KBr): 1685 cm<sup>−1</sup> (C=O stretch), 1340 cm<sup>−1</sup> (SO<sub>2</sub> asym), 1150 cm<sup>−1</sup> (SO<sub>2</sub> sym).

  • <sup>1</sup>H NMR (500 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.42 (s, 1H, pyrimidine H), 7.98 (d, <i>J</i> = 8.5 Hz, 2H, phenyl H), 3.94 (s, 6H, OCH<sub>3</sub>).

Biological Activities and Mechanism

Enzyme Inhibition

The compound inhibits cyclin-dependent kinase 2 (CDK2) with an IC<sub>50</sub> of 0.8 µM, likely through binding to the ATP pocket. Comparative data with analogs:

CompoundCDK2 IC<sub>50</sub> (µM)Selectivity (CDK1/CDK2)
Target Compound0.812.5
6-Methyl Chromene Analog1.48.3
Dimethylpyrimidine Variant2.15.6

The 2,6-dimethoxy configuration on pyrimidine enhances selectivity by reducing off-target binding to CDK1.

Antimicrobial Activity

Against <i>Staphylococcus aureus</i> (MIC = 4 µg/mL), the sulfamoyl group likely disrupts dihydropteroate synthase (DHPS), analogous to sulfonamide antibiotics .

Applications and Industrial Relevance

Pharmaceutical Development

  • Oncology: CDK2 inhibition for breast and ovarian cancers (patent WO2023086721A1).

  • Antimicrobials: Synergistic with β-lactams against methicillin-resistant <i>S. aureus</i> (MRSA).

Material Science

The chromene core’s fluorescence (quantum yield Φ = 0.33) enables use as a bioimaging probe for cellular kinase activity tracking.

ParameterRecommendation
Storage−20°C, desiccated, inert gas
Toxicity (LD<sub>50</sub>)320 mg/kg (rat, oral)
PPEGloves, goggles, fume hood

Hepatotoxicity (elevated ALT/AST at 100 mg/kg) necessitates dose optimization in preclinical studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator